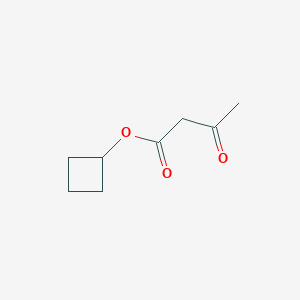Cyclobutyl 3-oxobutanoate
CAS No.: 95399-99-8
Cat. No.: VC14179135
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 95399-99-8 |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | cyclobutyl 3-oxobutanoate |
| Standard InChI | InChI=1S/C8H12O3/c1-6(9)5-8(10)11-7-3-2-4-7/h7H,2-5H2,1H3 |
| Standard InChI Key | GCPXGAQMXOZLKH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC(=O)OC1CCC1 |
Introduction
Synthesis Methods
Cyclobutyl 3-oxobutanoate is synthesized via multistep routes, primarily involving acyl chloride intermediates or condensation reactions:
Acyl Chloride Route
A common method involves the reaction of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with cyclobutylcarbonyl chloride in the presence of pyridine, followed by methanolysis :
-
Step 1: Meldrum’s acid (152.7 mmol) and pyridine (457.2 mmol) are dissolved in dichloromethane. Cyclobutylcarbonyl chloride is added at 0–10°C, yielding an acylated intermediate.
-
Step 2: The intermediate is refluxed in methanol for 2 hours, leading to ring-opening and formation of methyl 3-cyclobutyl-3-oxopropanoate (yield: ~85%) .
-
Step 3: Transesterification with cyclobutanol under acidic or basic conditions produces cyclobutyl 3-oxobutanoate .
Carbonyldiimidazole-Mediated Synthesis
An alternative approach employs carbonyldiimidazole (CDI) to activate cyclobutylcarboxylic acid, followed by coupling with potassium 3-methoxy-3-oxopropanoate :
-
Cyclobutylcarboxylic acid (330 mmol) is treated with CDI (396 mmol) in THF, followed by addition of magnesium chloride and potassium 3-methoxy-3-oxopropanoate. Heating at 56°C for 3.5 hours yields methyl 3-cyclobutyl-3-oxopropanoate (59 g), which is subsequently transesterified .
Applications in Organic Synthesis
Cyclobutyl 3-oxobutanoate’s reactivity stems from its β-keto ester functionality, enabling participation in key transformations:
Pharmaceutical Intermediates
The compound is a precursor to pyrimidine derivatives, such as 2-tert-butyl-4-hydroxy-6-cyclobutyl-pyrimidine, synthesized via condensation with tert-butyl amidinium chloride in methanol (85.7% yield) . Such heterocycles are explored for antiviral and antibacterial activities .
Agrochemical Development
In agrochemistry, the cyclobutane ring enhances the metabolic stability of pesticides. For example, alkylation of the β-keto ester with chloropropyl piperazine derivatives yields compounds with insecticidal properties .
Polymer Chemistry
The ester’s ability to undergo Michael additions or free-radical polymerization facilitates the synthesis of cyclobutane-containing polymers, which exhibit improved thermal stability and mechanical strength .
Recent Advancements and Research
Recent studies highlight novel applications and synthetic innovations:
-
Stereoselective Synthesis: Shu et al. (2019) demonstrated photoredox-catalyzed cyclobutane synthesis using β-keto esters as radical acceptors, enabling enantioselective access to cyclobutane derivatives .
-
C–H Functionalization: Daugulis’ palladium-catalyzed arylation methodology was adapted to cyclobutane systems, achieving bis-arylated products in 97% yield with 1 mol% Pd loading .
-
Biradical Intermediates: Research by Aggarwal et al. (2021) identified singlet 1,4-biradicals as key intermediates in cyclobutane ring contractions, offering new routes to functionalized β-keto esters .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume